molecular formula C17H13FN2O2S B394103 3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione

3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione

Cat. No.: B394103
M. Wt: 328.4g/mol
InChI Key: MHQISOBWZOYKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine moieties in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings from aryl hydrazones under acidic conditions and elevated temperatures .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target proteins . The thiazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar compounds to 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione include other spiro compounds with indole and thiazolidine moieties. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties . For example:

The uniqueness of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its specific combination of indole, thiazolidine, and fluorophenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4g/mol

IUPAC Name

3-(3-fluorophenyl)-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C17H13FN2O2S/c1-10-15(21)20(12-6-4-5-11(18)9-12)17(23-10)13-7-2-3-8-14(13)19-16(17)22/h2-10H,1H3,(H,19,22)

InChI Key

MHQISOBWZOYKML-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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